molecular formula C20H20O6 B383617 Ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate CAS No. 610757-93-2

Ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate

Cat. No.: B383617
CAS No.: 610757-93-2
M. Wt: 356.4g/mol
InChI Key: DKEDXEDKYKWNCG-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by three key substituents:

  • Position 2: A bulky tert-butyl group (C₄H₉), which enhances steric hindrance and may influence molecular packing or binding interactions.
  • Position 3: An ethyl carboxylate moiety (C₃H₅O₂), contributing to solubility and metabolic stability.

The molecular formula is inferred as C₂₀H₂₂O₆ (calculated based on substituents), though direct experimental data is absent in the provided evidence. Structural analogs in the Cambridge Structural Database (CSD) and commercial catalogs suggest this compound is part of a broader class of benzofuran-based esters with diverse applications in medicinal and materials chemistry .

Properties

IUPAC Name

ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-5-23-19(22)16-13-11-12(25-18(21)15-7-6-10-24-15)8-9-14(13)26-17(16)20(2,3)4/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEDXEDKYKWNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, appropriate solvents, and catalysts.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways and molecular targets would require detailed studies, including computational modeling and experimental validation .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The tert-butyl group in the target compound and analogs (e.g., 384368-75-6) reduces water solubility but improves membrane permeability . Compounds with polar groups (e.g., cyanomethoxy in 314745-73-8) exhibit better solubility in polar solvents .

Biological Activity :

  • Benzofuran derivatives with aromatic substituents (e.g., 433701-96-3) show promise in drug discovery due to π-π interactions with biological targets .
  • Halogenated analogs (e.g., bromine in 6176-66-5) demonstrate enhanced binding via halogen bonds .

Stability and Reactivity :

  • Ethyl carboxylate esters (common in all compounds) are prone to hydrolysis, but bulkier groups (e.g., tert-butyl) slow degradation .
  • Acetyloxy groups (e.g., 842-39-7) hydrolyze faster than furan-2-carbonyloxy, suggesting the target compound may have better stability .

Research Tools and Databases

  • Crystallography : Programs like SHELX and WinGX are critical for resolving benzofuran structures, as seen in analogs like 384368-75-6 .
  • Structural Data : The Cambridge Structural Database (CSD) contains over 500,000 entries, including benzofuran derivatives, aiding in property predictions .

Biological Activity

Ethyl 2-tert-butyl-5-(furan-2-carbonyloxy)-1-benzofuran-3-carboxylate is a complex organic compound notable for its unique structure, which includes a benzofuran core and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H24O5, with a molecular weight of approximately 356.37 g/mol. The presence of the furan and benzofuran moieties, along with the tert-butyl substituent, contributes to its chemical reactivity and biological activity.

Property Value
Molecular FormulaC20H24O5
Molecular Weight356.37 g/mol
Physical StateColorless oily liquid
OdorAromatic

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of benzofuran showed enhanced radical scavenging activity compared to their simpler counterparts.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies. This compound has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of microbial cell membranes, leading to cell death .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by inducing apoptosis. The compound's ability to modulate signaling pathways associated with cell survival and apoptosis is under investigation .

Study on Antioxidant Activity

In a comparative study on various benzofuran derivatives, this compound exhibited a higher IC50 value in DPPH radical scavenging assays than simpler analogs, indicating its superior antioxidant capacity.

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound involved testing against standard microbial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting significant antimicrobial activity.

The biological activity of this compound is believed to be influenced by its structural features:

  • Electron Donating Groups : The presence of electron-donating groups enhances the compound's ability to donate electrons to free radicals.
  • Steric Effects : The tert-butyl group may provide steric hindrance that affects the binding affinity to biological targets.
  • Functional Group Interactions : The furan and carboxylate groups may facilitate interactions with enzymes or receptors involved in oxidative stress responses.

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